molecular formula C20H21BrN2O5 B12503835 Methyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12503835
M. Wt: 449.3 g/mol
InChI Key: JKMHMJBSGBWTDA-UHFFFAOYSA-N
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Description

METHYL 5-[2-(4-BROMOPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is an organic compound with a complex structure that includes a bromophenoxy group, an acetamido group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[2-(4-BROMOPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate.

    Acetamidation: The bromophenoxy intermediate is then reacted with acetic anhydride to introduce the acetamido group.

    Morpholine Introduction: The final step involves the reaction of the acetamido intermediate with morpholine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[2-(4-BROMOPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

METHYL 5-[2-(4-BROMOPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-[2-(4-BROMOPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with biological receptors, while the acetamido and morpholine groups can modulate the compound’s activity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-bromo-2-methoxybenzoate: This compound shares structural similarities but differs in the presence of a methoxy group instead of a morpholine ring.

    Methyl 4-(4-bromophenoxy)benzoate: Similar in having a bromophenoxy group but lacks the acetamido and morpholine functionalities.

Uniqueness

METHYL 5-[2-(4-BROMOPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C20H21BrN2O5

Molecular Weight

449.3 g/mol

IUPAC Name

methyl 5-[[2-(4-bromophenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21BrN2O5/c1-26-20(25)17-12-15(4-7-18(17)23-8-10-27-11-9-23)22-19(24)13-28-16-5-2-14(21)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,24)

InChI Key

JKMHMJBSGBWTDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br)N3CCOCC3

Origin of Product

United States

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